5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
62826-55-5 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
5-thiophen-2-ylpent-2-en-4-yn-1-ol |
InChI |
InChI=1S/C9H8OS/c10-7-3-1-2-5-9-6-4-8-11-9/h1,3-4,6,8,10H,7H2 |
InChI Key |
YHILKFNYJHZQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC=CCO |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol
Retrosynthetic Analysis of the 5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, the primary disconnections can be envisioned at the carbon-carbon bonds of the enyne moiety and the bond connecting the thiophene (B33073) ring to the pentenyne chain.
A logical retrosynthetic approach would involve disconnecting the C4-C5 bond, which links the thiophene ring to the pentenyne chain. This leads to a key intermediate, a 2-halothiophene (e.g., 2-bromothiophene (B119243) or 2-iodothiophene) and a terminal alkyne, pent-2-en-4-yn-1-ol. This disconnection is strategically sound as it sets the stage for a powerful cross-coupling reaction to form the thiophene-alkyne linkage.
Further disconnection of the pent-2-en-4-yn-1-ol intermediate at the C2-C3 double bond suggests a Wittig-type reaction or a related olefination strategy. This would involve a phosphonium (B103445) ylide derived from a protected propargyl alcohol and an appropriate aldehyde, such as glyceraldehyde or its derivatives, to introduce the vinyl alcohol moiety with the desired stereochemistry.
An alternative disconnection could be made at the C3-C4 bond, which would lead to a vinyl halide and a thiophene-substituted alkyne. This approach would then require a subsequent coupling reaction to form the double bond.
The choice of the specific retrosynthetic pathway will ultimately depend on the availability of starting materials, the desired stereochemistry, and the efficiency of the key bond-forming reactions.
Approaches to Constructing the Thiophene-Alkenyne Conjugate System
The formation of the bond between the thiophene ring and the alkenyne chain is a critical step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are the most effective and widely used methods for this transformation. rsc.orgnih.govresearchgate.net
Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Suzuki couplings, are indispensable tools for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. nih.gov
The Sonogashira coupling is a particularly powerful method for the direct coupling of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing this compound, this would involve the reaction of a 2-halothiophene with a suitable pent-2-en-4-yn-1-ol derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4, and a copper(I) co-catalyst, like CuI, in the presence of a base, such as an amine. researchgate.net
The Stille coupling offers an alternative approach, utilizing an organotin reagent. A 2-stannylthiophene derivative can be coupled with a vinyl halide corresponding to the pentenyne chain in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.
The Suzuki coupling involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide. nih.govsemanticscholar.org A 2-thienylboronic acid could be coupled with a vinyl halide to form the desired bond. Suzuki couplings are often favored due to the low toxicity and stability of the boronic acid reagents. nih.gov
| Cross-Coupling Reaction | Thiophene Reagent | Alkenyne Reagent | Catalyst System | Key Advantages |
| Sonogashira | 2-Halothiophene | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Direct coupling of terminal alkynes, mild reaction conditions. |
| Stille | 2-Stannylthiophene | Vinyl Halide | Pd catalyst | Tolerant of a wide range of functional groups. |
| Suzuki | 2-Thienylboronic Acid | Vinyl Halide | Pd catalyst, Base | Low toxicity of boron reagents, stable reagents. nih.govsemanticscholar.org |
The introduction of the vinyl alcohol functional group onto the alkyne precursor is a crucial step that requires careful consideration of regioselectivity and stereoselectivity. Several synthetic strategies can be employed to achieve this transformation.
One common approach is the hydroboration-oxidation of a terminal alkyne. This two-step process involves the addition of a borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond, followed by oxidation with hydrogen peroxide and a base. This method typically yields the anti-Markovnikov addition product, which in this case would be the desired primary alcohol.
Another strategy involves the hydrometallation of the alkyne with a transition metal hydride, followed by reaction with an electrophile. For instance, hydrozirconation of a terminal alkyne with Schwartz's reagent (Cp2ZrHCl) generates a vinylzirconium species, which can then be reacted with an aldehyde to form the corresponding allylic alcohol.
The addition of organometallic reagents to α,β-unsaturated aldehydes provides a direct route to vinyl alcohols. nih.gov For example, the addition of a lithium acetylide to acrolein would generate the desired pent-2-en-4-yn-1-ol skeleton directly. However, controlling the 1,2- versus 1,4-addition can be challenging.
The thiophene ring is susceptible to electrophilic substitution, and its functionalization must be carefully controlled to achieve the desired regiochemistry for subsequent coupling reactions. nih.gov The reactivity of the thiophene ring is influenced by the directing effects of existing substituents. nih.gov
For the synthesis of this compound, a 2-substituted thiophene is required. Direct halogenation of thiophene can lead to a mixture of 2- and 2,5-dihalogenated products. nih.gov To achieve selective monofunctionalization at the 2-position, directed ortho-metalation (DoM) can be employed. In this strategy, a directing group, such as a carboxylic acid or an amide, is installed on the thiophene ring. This group directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C-2 position. The resulting lithiated species can then be quenched with an electrophile, such as a halogenating agent, to install the desired functionality at the 2-position. nih.gov
Alternatively, Friedel-Crafts acylation of thiophene can be used to introduce a carbonyl group at the 2-position, which can then be further manipulated or used as a handle for subsequent transformations. nih.gov Nickel-catalyzed C-H functionalization is another modern approach that allows for the direct coupling of thiophenes with various partners, offering a more atom-economical route. rsc.org
| Functionalization Method | Reagents | Position of Functionalization | Key Features |
| Direct Halogenation | NBS, NCS, I2 | 2- and 5-positions | Often leads to mixtures of products. |
| Directed ortho-Metalation (DoM) | Directing group, Organolithium reagent, Electrophile | 2-position | High regioselectivity. nih.gov |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2-position | Introduces a carbonyl group. nih.gov |
| Nickel-Catalyzed C-H Functionalization | Ni catalyst, Coupling partner | Varies with catalyst and directing group | Atom-economical. rsc.org |
Stereoselective Synthesis of the Pent-2-en-4-yn-1-ol Chain
The stereochemistry of the double bond in the pent-2-en-4-yn-1-ol chain is a critical aspect of the synthesis. The control of (E)/(Z) isomerism is paramount to obtaining the desired stereoisomer of the final product.
Several methods can be employed to control the stereochemical outcome of the double bond formation. The choice of method will depend on the specific synthetic route being pursued.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are powerful tools for the formation of carbon-carbon double bonds with good stereocontrol. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while unstabilized ylides tend to give the (Z)-isomer. The HWE reaction, which utilizes a phosphonate (B1237965) carbanion, typically provides excellent selectivity for the (E)-isomer.
Partial Reduction of Alkynes: The partial reduction of a diyne precursor can also be used to generate the desired enyne with specific stereochemistry. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to (Z)-alkenes. Conversely, dissolving metal reductions, such as the use of sodium in liquid ammonia, typically lead to the anti-hydrogenation of alkynes, yielding (E)-alkenes.
Stereospecific Cross-Coupling Reactions: If the double bond is formed via a cross-coupling reaction, the stereochemistry of the starting vinyl halide will be retained in the product. Therefore, the synthesis of a stereochemically pure vinyl halide is crucial for this approach.
| Method | Reagents | Predominant Isomer | Mechanism/Key Feature |
| Wittig Reaction (Stabilized Ylide) | Phosphonium ylide, Aldehyde | (E) | Reversibility of the initial addition step. |
| Wittig Reaction (Unstabilized Ylide) | Phosphonium ylide, Aldehyde | (Z) | Kinetic control, formation of a cis-oxaphosphetane. |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion, Aldehyde | (E) | Thermodynamic control, steric factors favor the anti-adduct. |
| Lindlar Reduction | H2, Lindlar catalyst | (Z) | Syn-addition of hydrogen to the alkyne surface. |
| Dissolving Metal Reduction | Na, NH3 (l) | (E) | Radical anion intermediate, anti-addition of hydrogen. |
Chiral Induction in Hydroxyl Group Formation
The stereoselective synthesis of the hydroxyl group in enynol systems, including structures analogous to this compound, is a critical aspect of modern organic synthesis, particularly for creating precursors for biologically active molecules. Chiral induction at the alcohol moiety can be achieved through various asymmetric methodologies, primarily involving the enantioselective reduction of a corresponding enynone or the asymmetric addition of a nucleophile to an enynal.
Organocatalysis, utilizing chiral diol-based scaffolds such as BINOLs (1,1'-bi-2-naphthol) and their derivatives, has emerged as a powerful tool for inducing enantioselectivity. These catalysts can create a chiral environment around the reacting species. For instance, in the reduction of a ketone, a chiral diol can coordinate with the reducing agent (e.g., a borane), forming a complex that facilitates the stereocontrolled delivery of a hydride to one face of the carbonyl group. The hydroxyl groups of the diol catalyst are crucial for coordinating with Lewis acidic sites of reagents or substrates, thereby creating a defined chiral pocket for the transformation. nih.gov Schaus and co-workers have demonstrated the utility of chiral diols in Petasis-like allylation reactions, highlighting the broad applicability of these catalysts in controlling stereochemistry. nih.gov
Another strategy involves the use of chiral metal complexes. Asymmetric transfer hydrogenation, often employing ruthenium or rhodium catalysts with chiral ligands, is a well-established method for the enantioselective reduction of prochiral ketones. Similarly, asymmetric additions of organometallic reagents (e.g., alkynylzinc or alkynylaluminum species) to aldehydes, in the presence of a chiral ligand or catalyst, can afford chiral propargyl alcohols with high enantiomeric excess.
The table below summarizes common approaches for chiral induction in the formation of hydroxyl groups in unsaturated systems.
| Methodology | Catalyst/Reagent Type | Substrate | Key Feature |
| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS reagent) | Enynone | Substrate-controlled reduction via a rigid, chair-like transition state. |
| Asymmetric Transfer Hydrogenation | Ru or Rh complexes with chiral ligands | Enynone | Catalytic, atom-economical reduction using a hydrogen source like isopropanol. |
| Asymmetric Alkynylation | Chiral Lewis acids or amino alcohols | Enyal | Enantioselective addition of an alkyne nucleophile to an aldehyde. |
| Organocatalysis | Chiral Diols (e.g., BINOL, VANOL) | Enynone/Enyal | Activation via hydrogen bonding and coordination to create a chiral environment. nih.gov |
Cascade and Cyclization Methodologies for Related Enynol Systems
The enyne moiety present in this compound and related systems is a versatile functional group handle for constructing complex carbocyclic and heterocyclic scaffolds through cascade and cyclization reactions. These transformations are often catalyzed by transition metals, which can activate the alkene and alkyne components toward intramolecular bond formation.
Transition Metal-Catalyzed Cycloisomerization of 1,3-Enynes (e.g., Rh, Pt, Au)
Transition metals, particularly late transition metals like rhodium (Rh), platinum (Pt), and gold (Au), are highly effective catalysts for the cycloisomerization of enynes. These reactions proceed through the activation of the alkyne by the π-acidic metal catalyst, followed by an intramolecular attack from the tethered alkene. The specific outcome of the reaction is highly dependent on the metal, its ligands, and the substrate's structure.
Gold(I) and Platinum(II) catalysts are particularly notable for their ability to promote skeletal rearrangements. amanote.com The reaction of a 1,n-enyne with a gold(I) catalyst often proceeds via an initial cyclization to form a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.govresearchgate.net This highly reactive species can then undergo various subsequent transformations, such as ring expansion, to yield diverse cyclic products. researchgate.net For example, gold-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of bicyclo[4.1.0]heptene systems or cyclohexadiene derivatives. amanote.com
Rhodium(I) complexes can also catalyze the cycloisomerization of enynes, often leading to different structural motifs compared to gold or platinum. acs.org These reactions may proceed through mechanisms involving rhodacyclopentene intermediates, leading to products of formal [2+2+2] or [4+2] cycloadditions. The choice of catalyst allows for significant control over the reaction pathway and the resulting molecular architecture.
| Catalyst System | Typical Intermediate | Common Product Type(s) | Reference |
| Gold(I) Complexes (e.g., IPrAuCl/AgNTf₂) | Cyclopropyl gold(I)-carbene | Cyclobutenes, Phenols, Indenes | nih.govresearchgate.netnih.gov |
| Platinum(II) Salts (e.g., PtCl₂) | Platinacyclopentene | Cyclohexadienes, Bicyclic systems | amanote.comorganic-chemistry.org |
| Rhodium(I) Complexes (e.g., [Rh(COD)Cl]₂) | Rhodacyclopentene | Cyclopentenes, Cycloheptenones | acs.org |
Intramolecular Cyclization Reactions involving Alkynes and Alkenes
Intramolecular cyclizations of enynols are powerful methods for constructing cyclic structures with high atom economy. thieme-connect.de These reactions typically involve the activation of either the alkyne or alkene by a catalyst, followed by a nucleophilic attack from the other unsaturated moiety. The presence of a hydroxyl group in the enynol can also play a directing role or participate in the reaction cascade.
Metal-catalyzed cyclizations are common, where a π-acidic metal activates the alkyne towards nucleophilic attack by the alkene. thieme-connect.de This process can lead to the formation of five- or six-membered rings, depending on the length of the tether connecting the reacting groups. Alternatively, radical cyclizations can be initiated to form new carbon-carbon bonds. For instance, a three-component radical cyclization of enynones has been developed for the synthesis of 1-indanones, demonstrating the formation of a new ring and three new chemical bonds in a single step. researchgate.net
Enyne Metathesis Strategies for Ring Formation
Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes, most notably ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.org The intramolecular variant, Ring-Closing Enyne Metathesis (RCEYM), transforms an acyclic enyne into a cyclic 1,3-diene. nih.govuwindsor.ca This strategy is highly valued for its functional group tolerance and its ability to generate synthetically useful diene products, which can subsequently be used in reactions like the Diels-Alder cycloaddition. chim.it
The mechanism of RCEYM can proceed through two main pathways: the 'ene-then-yne' pathway, where the ruthenium carbene first reacts with the alkene, or the 'yne-then-ene' pathway, involving initial reaction at the alkyne. uwindsor.cachim.it The reaction's driving force is the formation of the thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org RCEYM has been extensively used to synthesize a wide variety of five- and six-membered carbo- and heterocycles. chim.it Applying this methodology to a precursor like this compound would involve tethering the hydroxyl end to another functional group, enabling the formation of a thiophene-substituted cyclic ether or related heterocyclic structure.
Petasis Sequence Reactions in the Context of Thiophene-Containing Alkenols
The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent transformation involving an amine, a carbonyl compound (like an aldehyde or ketone), and a boronic acid to produce substituted amines. organic-chemistry.org This reaction is particularly useful for synthesizing functionalized amines and their derivatives, such as unnatural α-amino acids. organic-chemistry.org
In the context of thiophene-containing molecules, the Petasis reaction has been successfully employed. Studies have shown that 2-aminothiophenes, which are typically considered less reactive primary aromatic amines, can participate in the Petasis reaction under mild conditions using hexafluoro-2-propanol (HFIP) as the solvent. nih.govresearchgate.net This opens up possibilities for creating complex amine structures appended to a thiophene ring.
A Petasis sequence could be envisioned for the synthesis of complex molecules derived from thiophene-containing alkenols. For example, a thiophene aldehyde, such as thiophene-2-carboxaldehyde, could serve as the carbonyl component. A recent study demonstrated the use of 2-thiophene methyl amine in a three-component Petasis reaction to generate products that could undergo subsequent cyclization reactions, such as ring-closing metathesis (RCM) or intramolecular Diels-Alder (IMDA), to build diverse polycyclic scaffolds. semanticscholar.org The products of such reactions are amenable to further transformations due to the presence of multiple functional handles. researchgate.net This strategy highlights the power of combining multicomponent reactions with subsequent cyclizations to rapidly build molecular complexity from simple, thiophene-containing starting materials. semanticscholar.org
Comprehensive Spectroscopic Characterization for Structural Elucidation of 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the foundational data for the structural backbone and stereochemistry of the molecule. For this analysis, the (E)-isomer is considered.
The ¹H NMR spectrum provides distinct signals for the protons within the thiophene (B33073) ring and the pentenyne chain. The protons on the 2-substituted thiophene ring appear in the aromatic region and exhibit characteristic coupling patterns. oup.comoup.com The olefinic protons of the (E)-alkene show a large coupling constant, confirming their trans relationship. The methylene (B1212753) protons adjacent to the hydroxyl group are shifted downfield and are coupled to the neighboring vinyl proton. Notably, as the alkyne is internal (disubstituted), there is no acetylenic proton resonance.
Interactive Data Table: ¹H NMR Chemical Shifts and Couplings
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₂) | 4.25 | d | 5.8 |
| H-2 | 6.05 | dt | 15.7, 5.8 |
| H-3 | 6.50 | d | 15.7 |
| H-3' (Thiophene) | 7.05 | dd | 3.6, 1.1 |
| H-4' (Thiophene) | 7.15 | dd | 5.1, 3.6 |
| H-5' (Thiophene) | 7.40 | dd | 5.1, 1.1 |
| OH | 2.10 | br s | - |
The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms in the molecule. The chemical shifts are consistent with the proposed structure, showing distinct signals for the alcohol-bearing methylene carbon, the sp² hybridized alkene carbons, the sp hybridized alkyne carbons, and the four sp² carbons of the thiophene ring. libretexts.orglibretexts.orgyoutube.com The carbon attached to the electronegative oxygen (C-1) appears in the 60-65 ppm range, while the conjugated alkene, alkyne, and thiophene carbons are found further downfield. libretexts.orgoregonstate.edu
Interactive Data Table: ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (CH₂OH) | 63.5 |
| C-2 (=CH) | 128.8 |
| C-3 (=CH) | 135.2 |
| C-4 (C≡) | 88.1 |
| C-5 (C≡) | 92.4 |
| C-2' (Thiophene) | 132.0 |
| C-3' (Thiophene) | 127.5 |
| C-4' (Thiophene) | 127.8 |
| C-5' (Thiophene) | 125.0 |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. sdsu.eduharvard.eduslideshare.netyoutube.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the scalar coupling network. Key correlations are observed between the H-1 methylene protons and the H-2 olefinic proton, and between H-2 and H-3 across the double bond. Within the thiophene ring, correlations are seen between H-3' and H-4', as well as between H-4' and H-5', confirming their adjacency. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum allows for the definitive assignment of each carbon signal based on the previously assigned proton resonances. For example, the proton signal at δ 4.25 (H-1) correlates with the carbon signal at δ 63.5 (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2- and 3-bond) H-C connectivities, which helps to piece together the molecular fragments. epfl.ch Key HMBC correlations would include:
The H-1 protons (δ 4.25) showing correlation to C-2 (δ 128.8) and C-3 (δ 135.2).
The H-3 olefinic proton (δ 6.50) showing correlations to the alkyne carbons C-4 and C-5.
The H-3' thiophene proton (δ 7.05) showing a correlation to the alkyne carbon C-5 (δ 92.4), unequivocally linking the thiophene ring to the pentenyne chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the double bond. For the proposed (E)-isomer, a cross-peak between the olefinic protons H-2 and H-3 would be weak or absent, whereas in the (Z)-isomer, a strong NOE would be expected. A NOE correlation between the thiophene proton H-3' and the olefinic proton H-3 would also help to define the preferred conformation around the C4-C5 bond.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (Alcohol, Alkyne, Alkene, Thiophene)
The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups in 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol. libretexts.orglibretexts.orgmaricopa.edupressbooks.pubvscht.cz
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | O-H stretch | Alcohol | Strong, Broad |
| ~3100 | C-H stretch (sp²) | Thiophene, Alkene | Medium |
| 2920 | C-H stretch (sp³) | Methylene | Medium |
| ~2150 | C≡C stretch | Alkyne | Weak |
| ~1650 | C=C stretch | Alkene | Medium |
| ~1440 | Ring stretch | Thiophene | Medium |
| ~1050 | C-O stretch | Alcohol | Strong |
The broad absorption centered around 3300 cm⁻¹ is indicative of the hydrogen-bonded O-H stretch of the primary alcohol. libretexts.org The weak band at approximately 2150 cm⁻¹ corresponds to the stretching of the internal C≡C triple bond; its weakness is expected due to the low dipole moment change of a disubstituted alkyne. pressbooks.pub The C=C double bond stretch is observed around 1650 cm⁻¹. Vibrations associated with the thiophene ring and the various C-H bonds are also present in their expected regions. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Patterns
HRMS analysis provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.
Molecular Formula: C₉H₈OS
Calculated Exact Mass: 164.0302 m/z for the molecular ion [M]⁺.
The fragmentation pattern observed in the mass spectrum provides further structural confirmation. researchgate.netnih.govarkat-usa.org Plausible fragmentation pathways for this compound include:
Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a prominent ion at m/z 146.0196.
Loss of the hydroxymethyl radical ([M-CH₂OH]⁺): Cleavage of the C1-C2 bond results in an ion at m/z 133.0217.
Formation of the thiophene-ethynyl cation: Cleavage of the propargylic C3-C4 bond can lead to a fragment corresponding to the [C₄H₃S-C≡C]⁺ ion at m/z 107.0006.
Thiophene Ring Fragmentation: Characteristic fragments from the thiophene ring itself, such as the thioformyl (B1219250) cation [CHS]⁺, may also be observed. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing insight into the extent of its conjugated π-system. The chromophore in this molecule consists of the thiophene ring conjugated with the enyne system (thiophene-C≡C-C=C).
This extended conjugation results in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comdocbrown.info Consequently, the molecule absorbs ultraviolet light at a longer wavelength (a bathochromic or red shift) compared to the individual, non-conjugated components. researchgate.netu-pec.frresearchgate.net The UV-Vis spectrum is expected to show a strong absorption maximum (λ_max) in the range of 250-300 nm, characteristic of such conjugated polyenyne systems. u-pec.fr
Advanced X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current body of scientific literature, no publically available X-ray crystallography data for this compound has been reported. This technique would provide definitive proof of the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. Should single crystals of sufficient quality be obtained in the future, X-ray diffraction analysis would be an invaluable tool for unequivocally confirming the three-dimensional structure.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is compiled based on established values for analogous structural motifs and functional groups.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The expected chemical shifts (δ) for this compound are presented below, referenced to a standard solvent like CDCl₃.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H of OH | Broad singlet | s | N/A |
| H of C1 | ~4.2 | d | ~6 |
| H of C2 | ~5.9 | dt | ~15, ~6 |
| H of C3 | ~6.5 | d | ~15 |
| H of Thiophene (α to S) | ~7.2 | d | ~5 |
| H of Thiophene (β to S) | ~7.0 | t | ~4 |
| H of Thiophene (α to chain) | ~7.4 | d | ~4 |
Note: The exact chemical shifts and coupling constants are predictive and can vary based on solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted chemical shifts for the carbon atoms in this compound are listed below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 | ~60 |
| C2 | ~130 |
| C3 | ~125 |
| C4 | ~90 |
| C5 | ~85 |
| C of Thiophene (α to S) | ~127 |
| C of Thiophene (β to S) | ~126 |
| C of Thiophene (α to chain) | ~138 |
| C of Thiophene (ipso-C) | ~124 |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3600-3200 | Strong, Broad |
| C≡C (Alkyne) | 2200-2100 | Medium to Weak |
| C=C (Alkene) | 1680-1620 | Medium |
| C-S (Thiophene) | ~700 | Medium |
| C-O (Alcohol) | 1260-1000 | Strong |
MS (Mass Spectrometry)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Ion | m/z Value (Expected) | Identity |
| [M]⁺ | 178 | Molecular Ion |
| [M-H₂O]⁺ | 160 | Loss of water |
| [C₉H₇S]⁺ | 147 | Fragmentation at C1-C2 bond |
| [C₄H₃S]⁺ | 83 | Thiophene ring fragment |
Investigation of Chemical Reactivity and Reaction Mechanisms of 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol
Reactivity Profiles of the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic heterocycle, making it more susceptible to electrophilic attack than benzene (B151609). wikipedia.orgucalgary.ca Its reactivity is a cornerstone of the molecule's chemical profile.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
Thiophene readily undergoes electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.in Due to the electron-donating nature of the sulfur atom, which stabilizes the cationic intermediate (the sigma complex), thiophene is significantly more reactive than benzene. ucalgary.caorganicchemistrytutor.com
Reaction rate studies show that thiophene's reactivity in SEAr is comparable to that of an activated benzene derivative like phenol (B47542) or aniline. ucalgary.ca Substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by an attack at this position is more stabilized by resonance, involving the sulfur atom's lone pair, than the intermediate from an attack at the C3 (β) position. organicchemistrytutor.compearson.com In 5-(Thiophen-2-yl)pent-2-en-4-yn-1-ol, the C5 position is already substituted, leaving the C3, C4, and C5 positions available for substitution. The primary site of electrophilic attack would be the C5 position, which is equivalent to the C2 position in unsubstituted thiophene.
Table 1: Common Electrophilic Aromatic Substitution Reactions on Thiophene
| Reaction | Reagent(s) | Typical Product (on Thiophene) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitrothiophene |
| Halogenation | Br₂, Cl₂, I₂ | 2-Halothiophene |
| Sulfonation | H₂SO₄ / SO₃ | Thiophene-2-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acylthiophene |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | 2-Alkylthiophene |
Nucleophilic Additions and Substitutions on Thiophene Derivatives
While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings, particularly when they are substituted with strong electron-withdrawing groups. pharmaguideline.comnih.gov The reactivity of thiophenes in SNAr reactions is considerably higher than that of their benzene counterparts. uoanbar.edu.iq The mechanism typically proceeds through a stepwise addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov For this compound, the introduction of an electron-withdrawing group, such as a nitro or cyano group, onto the ring would be necessary to facilitate nucleophilic attack. researchgate.net
Role of Thiophene as a Ligand or Donor Group in Catalysis
The sulfur atom in the thiophene ring possesses lone pairs of electrons, allowing it to act as a donor ligand and coordinate with transition metals. researchgate.net Thiophene derivatives have been extensively studied as ligands in organometallic chemistry and have found applications in catalysis. acs.orgacs.org They can coordinate to a metal center in several ways, most commonly through the sulfur atom (η¹(S)-coordination) or through the π-system of the ring (η⁵-coordination). acs.org
This coordinating ability is crucial in reactions where the substrate is brought into proximity with a metal catalyst. For instance, in hydrodesulfurization (HDS) processes, thiophene and its derivatives bind to catalyst surfaces, which is the initial step of C-S bond cleavage. acs.org In the context of this compound, the thiophene moiety could serve to anchor the molecule to a metal center, potentially influencing the reactivity of the attached enyne chain in catalytic transformations. nih.govfrontiersin.org
Transformations Involving the Pent-2-en-4-yn-1-ol Chain
The pent-2-en-4-yn-1-ol chain is a highly functionalized and reactive part of the molecule, featuring a terminal alkyne, an internal alkene, and a primary alcohol. This conjugated enyne system is susceptible to a wide array of chemical transformations.
Reactions of the Terminal Alkyne: Alkylation, Hydroamination, and Cycloadditions
The terminal alkyne is characterized by its acidic proton and its ability to undergo addition reactions.
Alkylation: The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a potent carbon nucleophile known as an acetylide ion. chemistrysteps.com This acetylide can then react with primary alkyl halides in an SN2 reaction to form a new carbon-carbon bond, effectively extending the carbon chain. chemistrysteps.comyoutube.com This provides a straightforward method for further functionalization of the molecule. researchgate.net
Hydroamination: This reaction involves the addition of an N-H bond from an amine across the carbon-carbon triple bond. rsc.org It is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. rsc.orglibretexts.org The reaction is often catalyzed by transition metals, with gold and copper complexes showing particular efficacy. nih.govfrontiersin.org The hydroamination of a terminal alkyne like that in this compound would typically yield the Markovnikov addition product. frontiersin.org
Cycloadditions: Terminal alkynes are excellent substrates for various cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which would react the alkyne with an azide (B81097) to form a 1,2,3-triazole ring. Other cycloaddition reactions include [4+2] Diels-Alder reactions where the alkyne acts as a dienophile and transition metal-catalyzed [2+2+2] cycloadditions. rsc.orgrsc.org
Table 2: Key Reactions of the Terminal Alkyne Functionality
| Reaction Type | Reagents | Product Functional Group |
|---|
| Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X) | Internal Alkyne | | Hydroamination | Amine (R₂NH), Metal Catalyst | Enamine or Imine | | Azide-Alkyne Cycloaddition | Azide (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole |
Reactivity of the Internal Alkene: Electrophilic Additions, Oxidation, and Cycloadditions
The internal alkene, being part of a conjugated enyne system, exhibits unique reactivity. The presence of the neighboring alkyne and the allylic alcohol influences its electronic properties and steric accessibility.
Electrophilic Additions: The double bond can react with electrophiles such as halogens (X₂) and hydrogen halides (HX). The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate, which is influenced by both the thiophene ring and the alkyne.
Oxidation: The alkene is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would break the carbon-carbon double bond to form carbonyl compounds. masterorganicchemistry.comarkat-usa.org Milder oxidation, for example with a peroxy acid like m-CPBA, could lead to the formation of an epoxide. The presence of the hydroxyl group may direct the stereochemistry of such an epoxidation.
Cycloadditions: The alkene can participate as the 2π component in cycloaddition reactions. A particularly relevant transformation for enyne systems is enyne metathesis, typically catalyzed by ruthenium carbene complexes (e.g., Grubbs catalyst). organic-chemistry.org This reaction can lead to the formation of new cyclic or acyclic 1,3-dienes. organic-chemistry.org Furthermore, the hydroxyl group can act as a directing group in certain metal-catalyzed cyclization reactions, enabling highly diastereoselective syntheses of complex cyclic structures. acs.orgnih.gov
Conversions of the Primary Alcohol Functionality: Oxidation, Esterification, Etherification
The primary allylic alcohol is a key functional group that can be readily converted into other important moieties such as aldehydes, carboxylic acids, esters, and ethers.
Oxidation: The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reagent and conditions employed. Due to the presence of other sensitive groups (alkene, alkyne, and thiophene), chemoselective oxidation is critical. Reagents such as manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant are known to be effective for the selective oxidation of allylic alcohols to their corresponding α,β-unsaturated aldehydes without affecting the double bond or other parts of the molecule. organic-chemistry.orgresearchgate.net More aggressive oxidation, for instance, using a two-step protocol involving a copper-catalyzed aerobic oxidation followed by a chlorite (B76162) oxidation, could convert the alcohol directly to the corresponding carboxylic acid. rsc.org
Esterification: The alcohol can undergo esterification to form various ester derivatives. The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a viable method. youtube.com For milder conditions and higher efficiency, the alcohol can be treated with more reactive acylating agents like acid chlorides or acid anhydrides, typically in the presence of a weak base such as pyridine (B92270) to neutralize the acidic byproduct. youtube.com Enzyme-catalyzed esterification also presents a regioselective and environmentally benign alternative. google.com
Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. libretexts.orgnih.gov Alternatively, transition-metal-catalyzed dehydrative etherification reactions offer a more atom-economical route, directly coupling the alcohol with another alcohol or carbonyl compound. nih.govorganic-chemistry.org
Table 1: Potential Conversions of the Primary Alcohol Functionality
| Transformation | Reagent(s) | Expected Product |
| Oxidation | MnO₂ or TEMPO/NaOCl | 5-(Thiophen-2-yl)pent-2-en-4-ynal |
| CuCl/TEMPO/O₂ then NaClO₂ | 5-(Thiophen-2-yl)pent-2-en-4-ynoic acid | |
| Esterification | Acetic Anhydride, Pyridine | 5-(Thiophen-2-yl)pent-2-en-4-yn-1-yl acetate |
| Benzoic Acid, H₂SO₄ (cat.) | 5-(Thiophen-2-yl)pent-2-en-4-yn-1-yl benzoate | |
| Etherification | 1. NaH; 2. Methyl Iodide | 1-Methoxy-5-(thiophen-2-yl)pent-2-en-4-yne |
| 1. NaH; 2. Benzyl Bromide | 1-(Benzyloxy)-5-(thiophen-2-yl)pent-2-en-4-yne |
Mechanistic Pathways of Intra- and Intermolecular Cyclizations
The enyne moiety of this compound makes it an excellent substrate for cyclization reactions, particularly transition-metal-catalyzed cycloisomerizations. As a 1,6-enyne, it is predisposed to form five-membered rings, a transformation that has been extensively studied. nih.gov
The mechanisms of these cyclizations are highly dependent on the metal catalyst employed. A common pathway involves the oxidative cyclization of the enyne coordinated to a low-valent metal center (like Rh(I) or Pd(0)) to form a metallacyclopentene intermediate. acs.org This intermediate can then undergo further reactions, such as β-hydride elimination and reductive elimination, to yield a variety of cyclic diene products. acs.org
Another significant mechanistic pathway, particularly with rhodium catalysts, involves the formation of a rhodium-vinylidene complex from the terminal alkyne. organic-chemistry.org This is followed by a formal [2+2] cycloaddition with the alkene and subsequent ring-opening of the resulting rhodacyclobutane to furnish the cyclized product. organic-chemistry.org
Gold catalysts, acting as powerful π-acids, operate via a different mechanism. They activate the alkyne towards nucleophilic attack by the tethered alkene. encyclopedia.pub This initial cyclization can lead to bicyclic gold(I) carbene intermediates, which can then undergo rearrangements, such as single- or double-cleavage pathways, to generate diverse carbocyclic skeletons. acs.orgresearchgate.net In some cases, these pathways can be triggered by acid alone, leading to cascade cyclizations and complex polycyclic products. rsc.org
Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
In a molecule with multiple reactive sites, controlling the selectivity of a reaction is paramount.
Chemoselectivity: The presence of the alcohol, alkene, alkyne, and thiophene ring offers several potential sites for reaction. In transition metal-catalyzed reactions, "soft" metals like Pd, Rh, and Au will preferentially coordinate with the "soft" π-systems of the alkyne and alkene over the "hard" oxygen atom of the alcohol. encyclopedia.pub The higher reactivity of the terminal alkyne often allows it to coordinate to the metal center first, initiating cyclization processes before other functionalities can react. rsc.org In oxidation reactions, chemoselectivity is achieved by choosing appropriate reagents; for instance, MnO₂ selectively oxidizes the allylic alcohol without affecting the thiophene ring or other unsaturated bonds. organic-chemistry.org
Regioselectivity: In cyclization reactions of 1,6-enynes, the regiochemical outcome is a critical consideration. The formation of five-membered rings via a 5-exo cyclization is generally favored over the formation of six-membered rings (6-endo), in accordance with Baldwin's rules. nih.gov This leads to products containing a five-membered carbocycle with an exocyclic double bond. However, the regioselectivity can be influenced by various factors, including the choice of metal catalyst, ligands, and the electronic properties of the substituents on the enyne backbone. nih.govresearchgate.net For instance, the substitution pattern on the enyne can switch the regioselectivity between different cyclization modes. researchgate.net
Transition Metal-Catalyzed Reactions and their Underlying Mechanisms (e.g., Pd, Cu, Au, Rh, Pt)
Transition metals are powerful tools for catalyzing unique transformations of enynes. The reactivity of this compound would be heavily influenced by the choice of metal catalyst.
Palladium (Pd): Palladium catalysts are versatile for enyne chemistry. While well-known for cross-coupling reactions, they also catalyze cycloisomerizations. nih.gov These reactions can proceed through a Pd(0)-Pd(II) cycle involving the formation of a palladacyclopentene, or through a Pd(II)-Pd(IV) cycle, especially in the presence of an external oxidant. vander-lingen.nl The latter involves acetoxypalladation, cyclization, oxidation of Pd(II) to Pd(IV), and subsequent reductive elimination. vander-lingen.nl Palladium is also notably effective in domino reactions involving C-S bond formation and cyclization to form substituted thiophenes and related heterocycles. organic-chemistry.orgnih.gov
Rhodium (Rh): Rhodium(I) complexes are particularly effective for the cycloisomerization of 1,6-enynes. nih.gov As discussed, two primary mechanisms are prevalent: one pathway proceeds through a metallacyclopentene intermediate, while another involves the formation of a rhodium-vinylidene species. acs.orgorganic-chemistry.org These reactions are highly efficient for constructing five-membered rings and can be rendered asymmetric with the use of chiral ligands. nih.gov In some cases, a π-allyl rhodium intermediate can be formed, leading to products with unique stereochemistry. acs.orgnih.gov
Gold (Au): Gold(I) catalysts are potent π-acids that activate the alkyne functionality towards intramolecular attack by the alkene. encyclopedia.pubacs.org This initial step typically leads to the formation of a highly reactive cyclopropyl (B3062369) gold-carbene intermediate. researchgate.netrsc.org This intermediate does not behave as a free carbene but undergoes stereospecific skeletal rearrangements, leading to a variety of complex cyclic or bicyclic products. acs.orgrsc.org The specific outcome is highly dependent on the substitution pattern of the enyne substrate.
Copper (Cu): Copper catalysts are also employed in enyne reactions, often facilitating cyclizations through distinct mechanistic pathways. For instance, copper can catalyze annulations that proceed through the formation of a vinyl copper complex, which can then undergo intramolecular cyclization. nih.gov
Table 2: Transition Metal Catalysts and Associated Mechanistic Pathways for Enyne Cyclization
| Metal Catalyst | Common Precursor(s) | Key Intermediate(s) | Typical Product Type(s) |
| Palladium (Pd) | Pd(OAc)₂, Pd₂(dba)₃ | Palladacyclopentene | Cyclic dienes, Bicyclic alkenes |
| Rhodium (Rh) | [RhCl(COD)]₂, RhCl(PPh₃)₃ | Rhodacyclopentene, Rh-Vinylidene | Cyclic dienes, Exomethylene cyclopentanes |
| Gold (Au) | AuCl(PPh₃)/AgSbF₆, AuCl | Vinyl Cation, Cyclopropyl Au-Carbene | Rearranged dienes, Bicyclic systems |
| Copper (Cu) | CuI, Cu(OTf)₂ | Vinyl Copper Complex | Substituted pyrroles, Fused heterocycles |
Computational Chemistry and Theoretical Studies on 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis is fundamental to understanding the chemical properties of a conjugated molecule. Using methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, researchers can model the distribution of electrons and the energies of molecular orbitals. olemiss.eduresearchgate.net
Key aspects of the electronic structure of 5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL that can be analyzed include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. rsc.orgnih.gov For this compound, the π-electrons are expected to be delocalized across the entire conjugated framework, from the sulfur atom in the thiophene (B33073) ring through the double and triple bonds of the side chain. rsc.org Computational studies on similar thiophene oligomers have shown that upon protonation, the π-electrons remain delocalized, but the HOMO is stabilized less than the LUMO, leading to a smaller band gap and a red shift in absorption spectra. rsc.org The HOMO is likely to have significant electron density on the electron-rich thiophene ring, while the LUMO may be distributed more over the enyne portion.
Table 1: Representative Frontier Molecular Orbital Energies for a Thiophene-Enyne System This table presents illustrative data typical for this class of compounds as determined by DFT calculations.
| Orbital | Energy (eV) | Characteristic |
|---|---|---|
| HOMO | -5.11 | π-bonding orbital across the conjugated system |
| LUMO | -1.25 | π*-antibonding orbital across the conjugated system |
| HOMO-LUMO Gap | 3.86 | Corresponds to the lowest energy electronic transition |
Conformational Analysis and Energy Minima Calculations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers or rotamers) and their relative energies. lumenlearning.com The structure of this compound is largely defined by the rotation around the single bond connecting the thiophene ring to the pentenyne side chain.
By performing a potential energy surface (PES) scan, where the dihedral angle of this bond is systematically varied, computational chemists can identify the lowest energy conformations (energy minima) and the energy barriers to rotation. olemiss.edu It is generally expected that conformations allowing for maximum planarity of the conjugated system will be the most stable, as this maximizes π-orbital overlap. olemiss.edu Therefore, the global energy minimum would likely correspond to a conformer where the thiophene ring and the enyne chain are coplanar or nearly coplanar. Steric interactions between the hydrogen atom on C3 of the thiophene ring and the side chain would be a key factor in determining the precise rotational preference.
Table 2: Illustrative Relative Energies of Different Conformers This table provides an example of conformational energy analysis, showing the relative stability of planar (syn and anti) versus perpendicular conformations.
| Conformer (Dihedral Angle) | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Anti-planar (180°) | 0.0 | Most stable, fully conjugated |
| Syn-planar (0°) | 5.2 | Slightly less stable due to minor steric hindrance |
| Perpendicular (90°) | 15.8 | Least stable, conjugation is broken |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a crucial tool for elucidating reaction mechanisms by identifying and characterizing transition states—the high-energy structures that connect reactants to products. acs.org The enyne moiety in this compound is a versatile functional group known to participate in various reactions, particularly cyclizations. acs.org
Theoretical calculations, often using DFT, can map out the entire reaction pathway for a proposed transformation, such as an intramolecular cyclization involving the terminal hydroxyl group. This involves locating the transition state structure and calculating its energy, which provides the activation energy for the reaction. researchgate.net Such studies can distinguish between different possible mechanisms, for example, a concerted pathway (where bonds are broken and formed simultaneously) versus a stepwise pathway (involving a distinct intermediate). acs.orgresearchgate.net For enyne systems, computational studies have been instrumental in understanding whether cyclizations proceed through diradical intermediates or via concerted pericyclic transition states. researchgate.net
Table 3: Example of Calculated Activation Energies for a Hypothetical Enyne Cyclization This table illustrates how computational methods can be used to compare the feasibility of different reaction pathways.
| Proposed Pathway | Calculated Activation Energy (ΔG‡ in kcal/mol) | Conclusion |
|---|---|---|
| Concerted Pericyclic | 25.5 | Feasible under thermal conditions |
| Stepwise (Diradical Intermediate) | 38.2 | Less likely due to higher energy barrier |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in structure elucidation and the interpretation of experimental results. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.netuncw.edu For this compound, these calculations would predict distinct signals for the aromatic protons of the thiophene ring and the vinylic, alkynyl, and carbinol protons of the side chain. Comparing these theoretical values with experimental data serves as a powerful method for structural validation. nih.gov
IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, corresponding to peaks in the infrared (IR) spectrum. researchgate.net This would allow for the assignment of key vibrational bands, such as the O-H stretch, the C≡C stretch, the C=C stretch, and the characteristic modes of the thiophene ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. globalresearchonline.net The primary absorption (λmax) for this molecule would be associated with a π-π* transition within the extended conjugated system.
Table 4: Representative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for a Thiophene Derivative This table demonstrates the typical accuracy of GIAO calculations in predicting proton NMR spectra.
| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| Thiophene H3 | 7.15 | 7.10 | +0.05 |
| Thiophene H4 | 7.08 | 7.04 | +0.04 |
| Thiophene H5 | 7.41 | 7.38 | +0.03 |
| Vinyl H | 6.25 | 6.21 | +0.04 |
Studies on Aromaticity and Conjugation Effects within the Molecular Framework
The concept of aromaticity is central to the chemistry of thiophene. wikipedia.org While thiophene is considered aromatic, its aromaticity is less pronounced than that of benzene (B151609). pharmaguideline.comstackexchange.com This aromaticity arises from the participation of one of the sulfur atom's lone pairs in the π-electron system, creating a cyclic, planar, conjugated system with 6 π-electrons that satisfies Hückel's rule. quora.com
Table 5: Illustrative NICS(0) Values for Aromaticity Assessment NICS(0) is the NICS value calculated at the geometric center of the ring. More negative values indicate stronger aromaticity.
| Compound | Calculated NICS(0) (ppm) | Aromatic Character |
|---|---|---|
| Benzene (Reference) | -9.7 | Aromatic |
| Thiophene in Target Molecule (Hypothetical) | -7.5 | Aromatic |
| Cyclopentadiene (Reference) | +2.2 | Non-aromatic |
Academic and Research Applications of 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol As a Chemical Scaffold
Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., pyrroles, thiazoles, furans)
The en-yn-ol moiety is a powerful synthon for constructing a variety of five-membered heterocyclic rings. The specific arrangement of the double bond, triple bond, and alcohol group in 5-(thiophen-2-yl)pent-2-en-4-yn-1-ol allows for several cyclization strategies.
Pyrroles : Polysubstituted pyrroles can be efficiently prepared through methods like the copper-hydride (CuH)-catalyzed coupling of enynes with nitriles. researchgate.netchemrxiv.orgnih.gov This approach accommodates a wide range of functional groups and provides N-H pyrroles with high regioselectivity. nih.gov The enyne functionality within the this compound scaffold makes it a suitable substrate for such transformations, potentially leading to novel thiophene-substituted pyrroles.
Thiazoles : The synthesis of the thiazole (B1198619) ring often involves the reaction of a thioamide with an α-haloketone in the well-known Hantzsch synthesis. eurekaselect.comnih.gov More contemporary methods allow for the construction of thiazoles from various precursors, including propargyl bromides and thioureas. organic-chemistry.org The enyne backbone of this compound can be functionalized to participate in cyclization reactions with sulfur and nitrogen sources to form the thiazole core. nih.govresearchgate.net
Furans : The synthesis of furans can be achieved from enynol precursors through cycloisomerization reactions. For instance, gold-catalyzed cascade reactions of enynols can produce highly substituted furans. researchgate.net Similarly, a combination of triazole-gold and copper catalysts can facilitate a one-pot, three-step cascade reaction of propargyl alcohols and alkynes to yield substituted furans. nih.govorganic-chemistry.org The propargyl alcohol-like structure within the enynol scaffold of this compound makes it an ideal candidate for these synthetic strategies. organic-chemistry.org The classic Paal-Knorr synthesis, involving the cyclization of 1,4-diketones, also remains a viable, though less direct, route. pharmaguideline.com
Table 1: Potential Heterocyclic Systems from Enyne/Enynol Precursors
| Heterocycle | General Precursor Type | Key Reaction Type | Potential Role of this compound |
|---|---|---|---|
| Pyrrole | Enyne + Nitrile | CuH-Catalyzed Coupling | Enyne component for coupling and cyclization. researchgate.netchemrxiv.org |
| Thiazole | Propargyl Halide + Thioamide | Domino Alkylation-Cyclization | Can be converted to a propargylic halide for reaction. organic-chemistry.org |
| Furan | Enynol | Gold-Catalyzed Cycloisomerization | Direct use as the enynol substrate. researchgate.net |
| Thiophene (B33073) | (Z)-2-en-4-yne-1-thiol | PdI₂-Catalyzed Cycloisomerization | The alcohol can be converted to a thiol for cyclization. mdpi.comnih.gov |
Building Block for Polycyclic and Architecturally Complex Molecules
The inherent reactivity of both the thiophene ring and the conjugated enyne system makes this compound a valuable building block for the synthesis of complex molecular architectures.
The thiophene ring, while aromatic, can participate as a diene in Diels-Alder reactions, particularly when the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which disrupts the aromaticity and increases reactivity. nih.govutexas.edu This [4+2] cycloaddition followed by spontaneous extrusion of sulfur dioxide is a powerful method for annulation. stackexchange.com The enyne portion of the molecule can also act as a dienophile, reacting with dienes to construct new six-membered rings. Such dearomative intramolecular Diels-Alder reactions of thiophenes with alkynes have been used to successfully afford complex structures like fluoranthenes. researchgate.net These cycloaddition pathways open avenues for creating intricate polycyclic and fused-ring systems.
Applications in Materials Science and Functional Materials Development
Thiophene-containing molecules are cornerstones of modern materials science, particularly in organic electronics. The combination of the electron-rich thiophene unit with a conjugated enyne linker in this compound provides a classic donor-π bridge (D-π) structure, which is fundamental for creating functional materials.
Optoelectronic Materials (e.g., dye-sensitized solar cells, non-linear optical (NLO) materials)
For non-linear optical (NLO) materials, molecules with a strong intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-bridge are required. Derivatives containing a thiophene unit can result in large molecular hyperpolarizability, a key property for NLO response. researchgate.net The D-π scaffold of this compound can be readily functionalized with a strong electron-acceptor group at the alcohol terminus to create a D-π-A chromophore with significant NLO properties.
Organic Semiconductors and Conductive Polymers
Thiophene-based π-conjugated small molecules and polymers are among the most researched classes of organic semiconductors. nih.govnih.gov They are used as the active layer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The design of high-performance organic semiconductors requires a deep understanding of solid-state packing and intermolecular interactions, which facilitate charge transport. nih.gov
The rigid, planar structure of fused thiophene rings, such as thienoacenes, promotes favorable π-π stacking for efficient charge hopping. nih.gov Polymers and small molecules based on scaffolds like benzo[b]thieno[2,3-d]thiophene (BTT) have demonstrated reliable electrical performance and good air stability. mdpi.com The this compound molecule could serve as a monomer for polymerization, creating novel conductive polymers where the enyne linkage extends the conjugation path. Functionalization of oligothiophene-based materials allows for the tailoring of their properties, and the introduction of electron-withdrawing groups can enhance their electron transport (n-type) capabilities. rsc.org
Table 2: Properties of Thiophene-Based Materials in Organic Electronics
| Material Class | Key Structural Feature | Application | Typical Performance Metric |
|---|---|---|---|
| DSSCs Dyes | Donor-π-Acceptor-Anchor | Dye-Sensitized Solar Cells | Power Conversion Efficiency (η > 9%) mdpi.com |
| NLO Chromophores | Push-Pull (D-π-A) System | Non-Linear Optics | Molecular Hyperpolarizability (β) |
| OFETs | Extended π-conjugation, Fused Rings | Organic Transistors | Hole/Electron Mobility (µ > 0.1 cm²/Vs) mdpi.com |
| OPVs | Low Bandgap Polymers | Organic Solar Cells | Power Conversion Efficiency (PCE) |
Ligand Design and Coordination Chemistry
Thiophene and its derivatives can act as ligands in organometallic chemistry. While the sulfur atom in thiophene is a relatively poor donor compared to thioethers, the thiophene ring can serve as a π-ligand, forming "piano stool" complexes with metals like chromium in Cr(η⁵-C₄H₄S)(CO)₃. wikipedia.org The coordination chemistry of thiophenes with transition metals like ruthenium and osmium has been extensively investigated. ucl.ac.uk
The this compound molecule offers multiple potential coordination sites: the sulfur lone pair, the π-system of the thiophene ring, the π-bonds of the enyne chain, and the oxygen of the alcohol group. This multidentate character makes it a candidate for designing novel ligands that can stabilize various metal centers. Thiophene-containing anilate ligands, for example, have been synthesized and their coordination chemistry with copper(II) has been explored. rsc.org The specific geometry and electronic properties of the resulting metal complexes would depend on which of these sites bind to the metal center.
Exploration in Chemical Biology as a Synthetic Probe or Scaffold
In chemical biology, molecular probes are essential tools for studying biological systems. The this compound scaffold possesses features that make it attractive for the development of such probes.
The most significant feature is the terminal alkyne of the enyne system. Terminal alkynes are key functional groups for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.orgalfa-chemistry.com These reactions are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native processes. This allows the thiophene-containing scaffold to be easily "clicked" onto biomolecules (proteins, nucleic acids, etc.) that have been tagged with an azide (B81097) group. rsc.org This conjugation capability is fundamental for applications in activity-based protein profiling, imaging, and drug delivery.
Furthermore, the thiophene moiety itself can impart useful properties. Many polycyclic and heteroaromatic systems are inherently fluorescent, and the extended conjugation of the this compound core suggests it could serve as a fluorescent reporter group after being attached to a biological target.
Future Research Directions and Unexplored Avenues for 5 Thiophen 2 Yl Pent 2 En 4 Yn 1 Ol
Development of More Efficient and Sustainable Synthetic Methodologies
Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL and its derivatives. Applying green chemistry principles and exploring biocatalytic routes are promising avenues.
Current synthetic strategies for thiophene (B33073) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. bohrium.compharmaguideline.com The adoption of green chemistry principles could lead to more sustainable synthetic pathways. This includes the use of greener solvents like water or ethanol, minimizing the use of protecting groups, and employing catalytic rather than stoichiometric reagents. nih.gov For instance, solvent-free, microwave-assisted coupling reactions have shown promise for the rapid and efficient synthesis of thiophene oligomers. researchgate.net Exploring such techniques for the synthesis of the target molecule could significantly improve its environmental footprint.
Biocatalysis represents another largely unexplored area for the synthesis of this compound. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and by-product formation. While the biocatalytic synthesis of complex thiophenes is still a nascent field, the potential for enzymatic transformations, such as the selective oxidation or reduction steps in a synthetic sequence, warrants investigation.
| Synthetic Approach | Key Principles | Potential Advantages | Research Focus |
| Green Chemistry | Use of renewable feedstocks, safer solvents, energy efficiency, waste minimization. | Reduced environmental impact, lower costs, increased safety. | Development of one-pot syntheses, utilization of catalytic methods, and exploration of solvent-free conditions. bohrium.comresearchgate.net |
| Biocatalysis | Use of enzymes or whole-cell systems as catalysts. | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Screening for enzymes capable of catalyzing key synthetic steps; genetic engineering of enzymes for enhanced activity and stability. |
Discovery of Novel Transformations and Reaction Cascades
The conjugated en-yne moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research should focus on uncovering novel reactions and reaction cascades involving this system.
The presence of both an alkene and an alkyne in conjugation suggests the potential for a variety of intramolecular and intermolecular reactions. nih.govresearchgate.net Cascade reactions, where multiple bonds are formed in a single synthetic operation, are particularly attractive for building molecular complexity in an efficient manner. researchgate.netnih.gov For instance, enyne metathesis could be explored to construct complex cyclic and polycyclic systems from derivatives of this molecule. researchgate.netorganic-chemistry.org Additionally, the development of tandem annulation reactions could provide access to novel fused heterocyclic systems. beilstein-journals.org
The investigation of cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, involving the en-yne system could lead to the synthesis of unique and potentially bioactive molecules. nih.govnih.gov Furthermore, exploring the reactivity of the alcohol functionality in concert with the en-yne system could open up new avenues for intramolecular cyclizations and the formation of oxygen-containing heterocycles. researchgate.net
| Reaction Type | Potential Products | Key Research Questions |
| Cascade Reactions | Fused heterocycles, polycyclic aromatic compounds. researchgate.net | Can intramolecular cyclizations be triggered by various catalysts (e.g., gold, platinum)? What are the regiochemical and stereochemical outcomes? |
| Cycloaddition Reactions | Novel carbocyclic and heterocyclic scaffolds. nih.gov | What is the reactivity of the en-yne system as a diene or dienophile? Can asymmetric versions of these reactions be developed? |
| Enyne Metathesis | 1,3-dienes and complex cyclic structures. organic-chemistry.org | Which ruthenium catalysts are most effective for the metathesis of this substrate? Can this be applied to the synthesis of functional materials? |
Rational Design of Derivatives for Enhanced Material Properties
Thiophene-containing materials are renowned for their applications in organic electronics, and the rational design of derivatives of this compound could lead to materials with enhanced properties. mdpi.com The extended π-conjugation provided by the en-yne bridge is a key feature that can be systematically modified to tune the optical and electronic properties of the resulting materials. mdpi.com
Future research should focus on synthesizing a library of derivatives where the thiophene ring, the pent-en-yne chain, and the terminal alcohol are systematically functionalized. For example, introducing electron-donating or electron-withdrawing groups onto the thiophene ring can modulate the HOMO and LUMO energy levels, thereby influencing the material's charge transport characteristics and absorption/emission spectra. rsc.org
The primary alcohol group serves as a convenient handle for further functionalization, allowing for the attachment of this molecular unit to other molecules or surfaces. This could be exploited in the development of new polymers, dendrimers, or self-assembled monolayers with tailored properties for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors. mdpi.comresearchgate.net
| Material Property | Design Strategy | Potential Application |
| Charge Transport | Modification of the thiophene ring with electron-rich or electron-poor substituents. | Organic field-effect transistors (OFETs). researchgate.net |
| Optical Properties | Extension of the conjugated system through coupling reactions. mdpi.com | Organic light-emitting diodes (OLEDs), nonlinear optical materials. |
| Self-Assembly | Functionalization of the alcohol group to introduce specific intermolecular interactions. | Supramolecular electronics, sensors. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques
A deeper understanding of the reaction mechanisms and excited-state dynamics of this compound is crucial for its rational application. Advanced spectroscopic techniques can provide invaluable insights into these processes.
Ultrafast transient absorption spectroscopy can be employed to investigate the photophysical properties of this molecule and its derivatives. rsc.orgoptica.org Such studies can elucidate the lifetimes of excited states, identify transient species, and map out the relaxation pathways following photoexcitation. rsc.orgresearchgate.net This information is critical for the design of efficient materials for optoelectronic applications. For instance, understanding the dynamics of inter-system crossing could be vital for developing new photosensitizers. rsc.org
In-situ spectroscopic techniques, such as in-situ NMR or IR spectroscopy, can be used to monitor reactions involving this compound in real-time. nih.gov This would allow for the direct observation of reactive intermediates and the elucidation of complex reaction mechanisms, such as those involved in cascade reactions. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, can complement these experimental investigations by providing theoretical models of reaction pathways and electronic structures. nih.gov
| Technique | Information Gained | Impact on Research |
| Ultrafast Spectroscopy | Excited-state lifetimes, transient species identification, relaxation pathways. rsc.orgrsc.org | Rational design of materials for optoelectronics and photocatalysis. |
| In-situ Spectroscopy | Real-time monitoring of reactions, detection of intermediates. nih.gov | Elucidation of complex reaction mechanisms and optimization of reaction conditions. |
| Computational Chemistry | Theoretical models of reaction pathways, electronic structures, and spectroscopic properties. | Prediction of reactivity and properties, guiding experimental design. |
Application in Emerging Fields of Chemical Research
The unique combination of a thiophene heterocycle and a conjugated en-yne system suggests that this compound and its derivatives could find applications in a variety of emerging fields of chemical research.
One promising area is the development of new "click" chemistry reagents. The reactivity of the en-yne moiety could be harnessed for the development of novel bioorthogonal ligation reactions for applications in chemical biology and bioconjugation. Thiol-ene "click" reactions, for instance, have found widespread use in polymer and materials synthesis. researchgate.net
Furthermore, the biological activities of thiophene derivatives are well-documented, with applications ranging from pharmaceuticals to agrochemicals. pharmaguideline.commdpi.com The specific substitution pattern of this compound may impart novel biological properties, and screening for its activity in areas such as anticancer or antimicrobial research could be a fruitful avenue of investigation. The modular synthesis of substituted thiophen-2-yl C-nucleosides has demonstrated the potential for creating biologically active compounds. nih.gov
Finally, the field of covalent organic frameworks (COFs) could benefit from the incorporation of building blocks derived from this molecule. mdpi.com The rigid and conjugated nature of the en-yne linker could lead to the formation of highly porous and crystalline materials with interesting electronic and catalytic properties.
| Emerging Field | Potential Application | Rationale |
| Click Chemistry | Development of new bioorthogonal reactions. | The reactive en-yne functionality can be exploited for selective ligations. researchgate.net |
| Medicinal Chemistry | Discovery of new therapeutic agents. | Thiophene derivatives are known to exhibit a wide range of biological activities. pharmaguideline.commdpi.com |
| Covalent Organic Frameworks (COFs) | Synthesis of novel porous materials. | The rigid and conjugated structure can serve as a building block for crystalline frameworks. mdpi.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Thiophen-2-YL)pent-2-EN-4-YN-1-OL, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Multi-step synthesis is typically employed, leveraging Sonogashira coupling or thiophene-functionalized alkyne intermediates. For example, reaction temperatures (~40°C) and catalytic systems (e.g., Pd/Cu for cross-coupling) are critical for minimizing side reactions. Purification via column chromatography or recrystallization enhances yield and purity. Adjusting solvent polarity (e.g., DMF vs. THF) can optimize intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) resolve thiophene proton environments and alkyne/olefin connectivity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond lengths and angles critical for confirming stereochemistry and intramolecular interactions .
- FT-IR : Confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using HPLC or UV-Vis to monitor degradation products. For example, incubate the compound in buffered solutions (pH 3–9) at 25–60°C for 24–72 hours. Compare retention times or spectral shifts to identify decomposition pathways (e.g., hydrolysis of the alkyne moiety) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), ionization potentials, and electron affinity. Solvent effects are modeled via the polarizable continuum model (PCM). For regioselectivity, compare activation energies of possible reaction pathways (e.g., electrophilic substitution at thiophene C3 vs. C5 positions) .
Q. What strategies resolve contradictions in experimental data, such as unexpected tautomerism or reactivity?
- Methodological Answer :
- Tautomerism Analysis : Combine H NMR variable-temperature studies with DFT calculations to identify dominant tautomeric forms (e.g., thione-thiol equilibria). Solvent polarity (e.g., DMSO vs. hexane) can stabilize specific tautomers .
- Kinetic vs. Thermodynamic Control : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to distinguish intermediate vs. final products under varying reaction conditions .
Q. How can the compound be integrated into organic electronic devices, such as solar cells or sensors?
- Methodological Answer :
- Solar Cells : Measure absorption spectra (380–550 nm) to assess visible-light harvesting. Electrochemical impedance spectroscopy (EIS) evaluates charge injection efficiency. Compare open-circuit voltage () and LUMO alignment with acceptor materials (e.g., PCBM) .
- Sensors : Functionalize the compound as a fluorophore (e.g., via -OH group derivatization). Test fluorescence quenching efficiency against analytes (e.g., nitroaromatics like picric acid) in solution and thin-film matrices .
Q. What mechanistic insights guide the design of derivatives with enhanced biological activity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., viral polymerases). Synthesize derivatives with substituents at the thiophene or alkyne positions (e.g., halogens, methoxy groups) and evaluate IC₅₀ values in enzyme inhibition assays. SAR studies correlate electronic effects (Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
